molecular formula C22H28N2O3 B5723597 1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine

1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B5723597
M. Wt: 368.5 g/mol
InChI Key: PXYYARVAHYUZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine, also known as IPP, is a synthetic piperazine derivative that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of 1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. This dual mechanism of action may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to affect various neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine in lab experiments is its high potency and selectivity for certain receptors. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain. Finally, there is potential for the development of new derivatives of this compound with improved solubility and selectivity for certain receptors.

Synthesis Methods

The synthesis of 1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine involves the reaction of 1-(2-isopropylphenoxy)acetyl chloride with 4-(4-methoxyphenyl)piperazine in the presence of a base such as triethylamine. This reaction yields this compound as a white crystalline solid with a high yield.

Scientific Research Applications

1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-17(2)20-6-4-5-7-21(20)27-16-22(25)24-14-12-23(13-15-24)18-8-10-19(26-3)11-9-18/h4-11,17H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYYARVAHYUZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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